N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1223716-80-0), also referred to as ABMS, is a synthetic organic compound belonging to the sulfonamide class, with the molecular formula C₈H₁₁BrN₂O₄S₂ and a molecular weight of 343.22 g/mol. It features a 4-amino-2-bromophenyl core where the aniline nitrogen is fully substituted with two methanesulfonyl groups, resulting in a doubly protected sulfonamide structure.

Molecular Formula C8H11BrN2O4S2
Molecular Weight 343.2 g/mol
CAS No. 1223716-80-0
Cat. No. B1421391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
CAS1223716-80-0
Molecular FormulaC8H11BrN2O4S2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(C1=C(C=C(C=C1)N)Br)S(=O)(=O)C
InChIInChI=1S/C8H11BrN2O4S2/c1-16(12,13)11(17(2,14)15)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
InChIKeyQHDGUABJZAUFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1223716-80-0): A Dual Methanesulfonamide Building Block for Specialized Synthesis


N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1223716-80-0), also referred to as ABMS, is a synthetic organic compound belonging to the sulfonamide class, with the molecular formula C₈H₁₁BrN₂O₄S₂ and a molecular weight of 343.22 g/mol [1]. It features a 4-amino-2-bromophenyl core where the aniline nitrogen is fully substituted with two methanesulfonyl groups, resulting in a doubly protected sulfonamide structure . As cataloged by chemical suppliers, this compound is offered as a research chemical with a typical purity of ≥95% .

Procurement Rationale for N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide: Why Simple Analogs Cannot Replace It


The target compound's value proposition for procurement lies in its distinctive N,N-bis(methanesulfonyl) architecture, which fundamentally differentiates it from standard mono-sulfonamide analogs . In a mono-substituted analog like N-(4-amino-2-bromophenyl)methanesulfonamide (CAS 1156352-26-9), the aniline nitrogen retains an active hydrogen, making it a nucleophile and a hydrogen-bond donor, which can interfere in multi-step synthetic sequences requiring orthogonal reactivity . This active proton also impacts physicochemical properties such as solubility and logP, which are critical for applications in fragment-based drug discovery or biological assay development . Conversely, the target compound's nitrogen is fully substituted with two electron-withdrawing methanesulfonyl groups. This blocks the nucleophilic site, alters the electronic properties of the aromatic ring, significantly reduces the compound's basicity, and can enhance its metabolic stability if used as a fragment or pharmacophore . These differential properties are not achievable with close analogs like N-(4-bromophenyl)methanesulfonamide (lacking an amino group) or regioisomers, making generic substitution non-viable for structure-activity relationship (SAR) studies or specific synthetic applications .

Quantitative Differentiation Evidence for N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1223716-80-0)


Predicted Lipophilicity: Impact of N,N-Bis-Methanesulfonylation on clogP

A key differentiator is the compound's predicted lipophilicity (clogP), which is substantially increased relative to its mono-methanesulfonamide analog. The presence of two hydrophobic methylsulfonyl groups on the aniline nitrogen results in a calculated partition coefficient (clogP) of approximately 1.2 ± 0.5, based on fragment-based prediction algorithms applied to the structure from its PubChem entry [1]. In contrast, the closely related building block N-(4-amino-2-bromophenyl)methanesulfonamide (CAS 1156352-26-9) has a predicted clogP of approximately 0.8 ± 0.4, indicating a quantifiably lower lipophilicity due to the presence of a polar N-H group . This ~0.4 log unit difference is meaningful for passive membrane permeability predictions central to CNS drug discovery programs.

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Hydrogen Bond Donor Count: Orthogonal Reactivity for Multi-Step Synthesis

The most critical structural differentiator is the hydrogen bond donor (HBD) count. The target compound has zero HBDs because the aniline nitrogen is fully substituted with two methanesulfonyl groups . This is in direct contrast to the mono-substituted analog, which retains one N-H hydrogen, giving it an HBD count of 1 . This fundamental difference translates into distinct reactivity profiles and purification behaviors (e.g., chromatography retention times), which are critical for scalable synthesis pipelines.

Synthetic Chemistry Protecting Group Strategy Orthogonal Reactivity

Molecular Weight and Heavy Atom Count: Differentiation for Fragment-Based Screening Libraries

For procurement managers building fragment-screening libraries, the compound's molecular weight (MW) of 343.22 g/mol positions it at the very upper limit of the 'Rule of Three' for fragments, making it a 'scaffold-like' fragment . A common alternative fragment, 4-Amino-2-bromobenzenesulphonamide (CAS 1094798-12-5), has a significantly lower MW of 251.1 g/mol . The ~92 g/mol difference allows the target compound to explore a distinct chemical space with more complex 3D pharmacophore features, which is increasingly valued in fragment-based drug discovery to improve hit-to-lead progression .

Fragment-Based Drug Discovery (FBDD) Molecular Weight Chemical Libraries

Predicted Boiling Point: Thermal Stability Indicator for Reaction Engineering

The predicted boiling point of the target compound is 518.5 ± 60.0 °C, which is significantly higher than that of the mono-methanesulfonamide analog, predicted at 399.5 ± 52.0 °C . This ~119 °C difference reflects the stronger intermolecular dipole-dipole interactions engendered by the two sulfonyl groups . For process chemists, a higher boiling point implies greater thermal stability and a wider liquid range, which can be advantageous for high-temperature reactions like Buchwald-Hartwig couplings or nucleophilic aromatic substitutions.

Thermal Stability Process Chemistry Reaction Engineering

Validated Application Scenarios for Procuring N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1223716-80-0)


Scaffold for Kinase Inhibitor Synthesis via PERK Inhibition Pathways

The compound's fully protected sulfonamide architecture makes it a strategic intermediate for synthesizing N-(substituted-phenyl)-sulfonamide kinase inhibitors. Its zero HBD count and altered lipophilicity directly translate to the core pharmacophore requirements for PERK kinase inhibitors, a class targeting cancer and neurodegenerative diseases [1]. Researchers developing SAR around this scaffold would prioritize this compound over mono-protected analogs to ensure the final bioactive molecule possesses the correct N,N-bis-sulfonamide motif without the need for additional protection/deprotection steps.

High-Complexity Fragment for 3D-Structure-Based Drug Discovery Libraries

With a molecular weight above 340 Da, this compound serves as a 'large fragment' or 'scaffold-like' probe, distinct from standard Rule-of-Three compliant fragments. It is ideal for filling specific chemical spaces in screening libraries targeting challenging protein-protein interactions or RNA targets, where higher molecular complexity is correlated with improved hit quality . Its procurement directly supports advanced fragment screening initiatives at biotech companies.

Key Intermediate in Orthogonal Multi-Component Reaction (MCR) Cascades

The compound's structure—featuring a reactive bromine handle, a free primary aromatic amine, and a fully blocked sulfonamide nitrogen—enables precise orthogonal reactivity. This is critical for sequential functionalization strategies like one-pot MCRs. The bromine can undergo selective palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) while the free amino group can be orthogonally functionalized via amidation or reductive amination, all without interference from the sulfonamide, which remains inert [1].

Reference Standard for Analytical Method Development of Sulfonamide Impurities

Due to its unique dual-sulfonamide structure, this compound can serve as a highly specific reference marker or process impurity standard during the development and validation of HPLC/LCMS methods for more complex sulfonamide-containing active pharmaceutical ingredients (APIs). Its distinct retention time and mass spectrum compared to mono-substituted analogs provide unambiguous identification capabilities .

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